3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide
CAS No.:
Cat. No.: VC16372396
Molecular Formula: C23H20N2O6
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O6 |
|---|---|
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]propanamide |
| Standard InChI | InChI=1S/C23H20N2O6/c1-28-16-6-3-14(4-7-16)21-13-19(26)18-11-15(5-9-20(18)30-21)24-22(27)10-8-17-12-23(29-2)25-31-17/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,27) |
| Standard InChI Key | VIOCCKQGGJZJRK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a propanamide backbone bridging two aromatic systems: a 3-methoxy-1,2-oxazol-5-yl group and a 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl moiety. The oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) and chromenone system (a bicyclic structure with a ketone group) contribute to its planar and conjugated electronic configuration, which may influence binding interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₁N₃O₅ |
| Molecular Weight | 419.43 g/mol (calculated) |
| IUPAC Name | 3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide |
| SMILES Notation | COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)NC(=O)CCC4=CN=C(O4)OC |
The methoxy groups at the 3-position of the oxazole and 4-position of the phenyl ring enhance solubility by introducing polar substituents, while the chromenone system provides rigidity and potential π-π stacking interactions .
Spectroscopic Signatures
Although experimental spectra for this compound are unavailable, analogs such as N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (PubChem CID: 2006359) exhibit characteristic infrared (IR) peaks at 1650–1750 cm⁻¹ (amide C=O stretch) and 1250–1050 cm⁻¹ (C-O-C ether stretches) . Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct proton environments:
Synthesis and Derivative Development
Retrosynthetic Analysis
The compound can be synthesized via a multi-step approach:
-
Oxazole Formation: Cyclocondensation of a nitrile oxide with a β-ketoamide precursor under Huisgen conditions .
-
Chromenone Assembly: Claisen-Schmidt condensation of 2-hydroxyacetophenone with a substituted benzaldehyde, followed by oxidation .
-
Amide Coupling: Reaction of the oxazole-bearing propanoyl chloride with the chromenone amine using carbodiimide-based coupling agents .
Table 2: Synthetic Intermediates and Reagents
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 3-Methoxy-1,2-oxazol-5-ylpropanoyl chloride | Chlorination (SOCl₂), 70°C, 4h |
| 2 | 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-amine | Pd/C hydrogenation of nitro precursor |
Patent Landscape and Structural Analogues
Patent EP4212522A1 highlights compounds with EGFR (epidermal growth factor receptor) inhibitory activity, featuring pyrimidine and anilino groups . While the query compound lacks these motifs, its chromenone core shares similarities with kinase inhibitors that target ATP-binding pockets. For example, N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]pentanamide derivatives in the patent exhibit IC₅₀ values <100 nM against EGFR mutants , suggesting that the chromenone’s planar structure could similarly engage hydrophobic kinase domains.
Physicochemical and Pharmacokinetic Properties
Predicted ADME Profiles
Using the PubChem data for analogs , the following properties are estimated:
Table 3: Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 | XLogP3 (PubChem) |
| Water Solubility | 0.01 mg/mL (25°C) | ALOGPS |
| pKa | 9.8 (amide NH), 4.1 (oxazole) | ChemAxon Calculator |
The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining solubility for oral bioavailability. The low water solubility may necessitate formulation enhancements (e.g., nanocrystallization) .
Metabolic Stability
Oxazole rings are generally resistant to oxidative metabolism due to their electron-deficient nature, but O-demethylation of the methoxy groups by cytochrome P450 enzymes (e.g., CYP3A4) is likely . The chromenone ketone may undergo reduction to a diol, as seen in flavonoid metabolism .
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